
1-(3-Methylpyridin-2-YL)propan-2-amine
Vue d'ensemble
Description
1-(3-Methylpyridin-2-yl)propan-2-amine is a chemical compound with the empirical formula C9H14N2. It has a molecular weight of 150.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 1-(3-Methylpyridin-2-yl)propan-2-amine isCC(N)Cc1ncccc1C . The InChI is 1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 .
Applications De Recherche Scientifique
Corrosion Inhibition
Tertiary amines, synthesized through alkylation reactions, demonstrate effective corrosion inhibition on carbon steel. These compounds, such as 1,3-di-amino-propan-2-ol derivatives, act as anodic inhibitors by forming protective layers on metal surfaces, showing potential in corrosion science (Gao, Liang, & Wang, 2007).
Catalytic Applications
Palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-iodopyridine and 3-iodopyridine, has been utilized to produce N-substituted nicotinamides and related compounds. This method is significant for synthesizing compounds of potential biological importance, highlighting the versatility of amines in chemical synthesis (Takács, Jakab, Petz, & Kollár, 2007).
Organometallic Chemistry
Research into low-valent aminopyridinato chromium methyl complexes reveals the potential for synthesizing organometallic compounds with unique electronic structures. These studies contribute to our understanding of metal-ligand interactions and the synthesis of novel organometallic complexes (Noor, Schwarz, & Kempe, 2015).
Antimicrobial and Antifungal Agents
Pyrazole derivatives, synthesized through reactions with primary amines, have been studied for their antitumor, antifungal, and antibacterial properties. The structural and biological activity analyses of these compounds contribute to the development of new pharmaceuticals (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Inorganic Chemistry
Studies on trialkyltantalum complexes stabilized by aminopyridinato ligands provide insights into the synthesis and structural characterization of inorganic compounds. These findings have implications for catalysis and materials science (Noor, Kretschmer, & Kempe, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIIOHWZULYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586311 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-YL)propan-2-amine | |
CAS RN |
91054-51-2 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dimethyl-N-[2-(pyridine-4-carbonyl)-phenyl]-propionamide](/img/structure/B1627083.png)
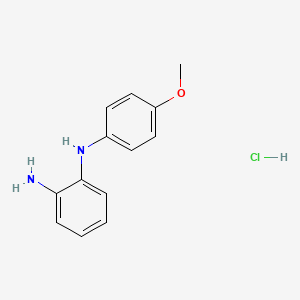
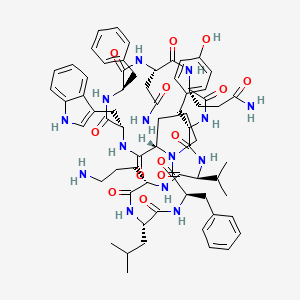
![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)

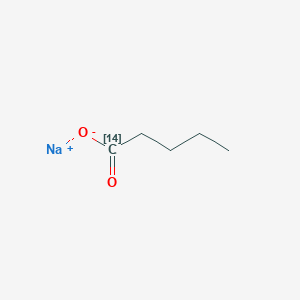

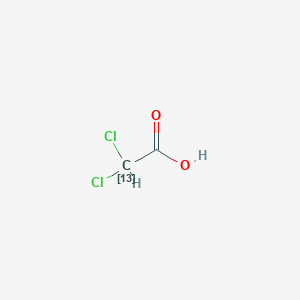
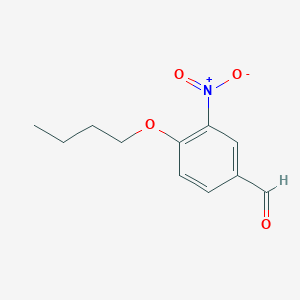

![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)

![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)